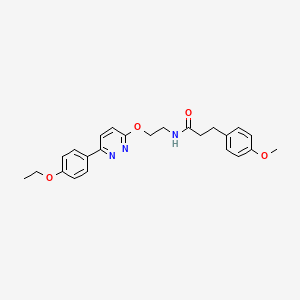

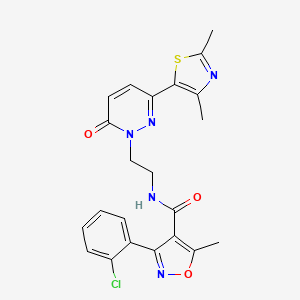

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups and structural features common in medicinal chemistry, including a fluorophenyl group, a sulfonyl group, a piperidine ring, and a piperazinone ring . These groups are often found in biologically active compounds and can contribute to various pharmacological properties .

Molecular Structure Analysis

The molecule’s structure is characterized by its piperidine and piperazinone rings, which are five and six-membered nitrogen-containing heterocycles, respectively . These rings can adopt various conformations due to their non-planarity, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the sulfonyl group might undergo substitution reactions, while the carbonyl group in the piperazinone ring could participate in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the sulfonyl and carbonyl groups could enhance its polarity, affecting its solubility and distribution in the body .Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of Protected Glycosyl Donors : A study detailed the synthesis and application of a protected glycosyl donor involving a sulfonyl group similar to the queried compound, demonstrating its utility in carbohydrate chemistry. This approach involves the protection and deprotection of hydroxyl groups, highlighting the compound's role in facilitating selective reactions in complex molecule synthesis (Spjut et al., 2010).

Medicinal Chemistry and Pharmacology

- Development of Selective Ligands : Another research effort focused on synthesizing and evaluating the biological activities of piperidinyl and sulfone derivatives, aiming to discover new selective ligands for serotonin receptors. This work illustrates the compound's relevance in designing molecules with potential therapeutic benefits (Wang et al., 2001).

Biochemical Applications

- Metabolism Studies : Investigation into the oxidative metabolism of a novel antidepressant highlighted the compound's involvement in generating metabolites through enzymatic reactions, showcasing its importance in understanding drug metabolism and disposition (Hvenegaard et al., 2012).

Material Science

- Fluorescent Molecular Probes : Research on fluorescent solvatochromic dyes incorporating sulfonyl and phenyl groups, similar to the structure , has led to the development of sensitive molecular probes. These compounds are utilized in studying biological events and processes, demonstrating the compound's utility in creating tools for scientific investigation (Diwu et al., 1997).

Future Directions

properties

IUPAC Name |

4-[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]-3,3-dimethylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O4S/c1-18(2)17(24)20-9-12-22(18)16(23)13-7-10-21(11-8-13)27(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJBHODBHODHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-((4-Fluorophenyl)sulfonyl)piperidine-4-carbonyl)-3,3-dimethylpiperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-oxo-4-phenoxy-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2918830.png)

![N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide](/img/structure/B2918831.png)

![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2918832.png)

![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2918833.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2918834.png)

![7-(furan-2-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2918837.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2918840.png)

![3-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B2918841.png)

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)